molecular formula C11H13N3 B2681472 N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine CAS No. 875911-55-0

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine

Cat. No.: B2681472
CAS No.: 875911-55-0
M. Wt: 187.246
InChI Key: CEBUOOAEYWDXFN-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazol-3-yl group attached to a phenylmethanamine moiety, making it a valuable intermediate in organic synthesis and potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine typically involves the reaction of 1H-pyrazol-3-ylmethylamine with phenylmethyl halides under suitable conditions. The reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions at the pyrazole ring or the phenyl group can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrazole-3-carboxylic acids, pyrazole-3-ones, and other oxidized derivatives.

  • Reduction: Reduced pyrazoles and amines.

  • Substitution: Substituted pyrazoles and phenyl derivatives.

Scientific Research Applications

N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound and its derivatives are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • Pyrazole-3-carboxylic acid

  • Phenylmethanamine derivatives

  • Other pyrazole derivatives

Uniqueness: N-((1H-Pyrazol-3-yl)methyl)-1-phenylmethanamine is unique due to its specific structural features, which allow for diverse chemical reactivity and potential applications. Its combination of pyrazole and phenylmethanamine groups provides a versatile platform for further chemical modifications and biological studies.

Properties

IUPAC Name

1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11/h1-7,12H,8-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUOOAEYWDXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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